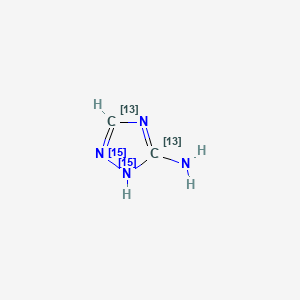

Amitrole-13C2,15N2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Amitrole-13C2,15N2 is a stable isotope-labelled compound of Amitrole . It is also known as 4H-1,2,4-Triazol-3-amine . Amitrole is a kind of herbicide .

Synthesis Analysis

Amitrole can be extracted using a method based on solid-phase extraction . The samples are derivatized with 4-chloro-3,5-dinitrobenzotrifluoride (CNBF). The reaction of amitrole with CNBF is complete at 60°C after 30 minutes in pH 9.5 H3BO3–Na2B4O7 media .

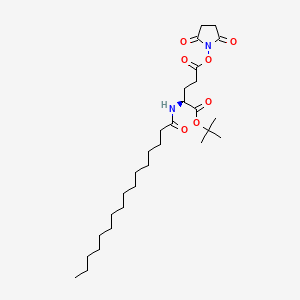

Molecular Structure Analysis

The molecular formula of this compound is 13C2H4N215N2 . Its molecular weight is 88.05 .

Chemical Reactions Analysis

Amitrole can be detected and quantified using various methods such as ion-pairing high-performance liquid chromatography . The separation of derivatized amitrole is achieved at room temperature within 13 minutes by gradient elution mode with cetyltrimethylammonium bromide in the mobile phase as an ion-pair reagent .

Physical and Chemical Properties Analysis

Amitrole is a colorless to white crystalline powder . It is readily soluble in water, methanol, ethanol, and chloroform, sparingly soluble in ethyl acetate, and insoluble in hydrocarbons, acetone, and ether . It forms salts with most acids and bases, and is a powerful chelating agent . It is corrosive to aluminium, copper, and iron .

Applications De Recherche Scientifique

1. Enzyme Inhibition and Biological Interactions

Amitrole is identified as a suicide inhibitor of lactoperoxidase, an enzyme that shares similarities with thyroid peroxidase. This inhibitory action might be relevant for understanding thyroid hormone synthesis disruption. In a study, amitrole, particularly with isotopic labeling (13C), was found to bind covalently to lactoperoxidase, affecting its function (Doerge & Niemczura, 1989).

2. Environmental Impact and Detection

Amitrole is used as a pesticide and its high solubility in water makes it a contaminant of concern in environmental waters. Research has developed methods for its detection in water, using techniques such as capillary electrophoresis and high-performance liquid chromatography, which are critical for monitoring and managing its environmental impact (Chicharro et al., 2003); (Sun et al., 2009).

3. Photocatalytic Transformation

Amitrole undergoes photocatalytic transformation at UV-irradiated interfaces, generating intermediates that impact environmental systems. Studies have shown the formation of refractory triazine intermediates during the degradation of amitrole, highlighting the complexity of its environmental fate and the challenge in its complete removal (Watanabe et al., 2005).

4. Electrochemical Detection

Recent advancements in electrochemical detection methods using novel electrode materials have enabled highly sensitive detection of amitrole. These developments offer promising tools for environmental monitoring and agricultural management (Hu et al., 2023).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Amitrole is used for the control of weeds in various settings including orchards, vineyards, irrigation ditches and drains, eucalyptus and pine plantations, roadsides, pre-plant wheat and barley, and general industrial situations . Its future use will likely continue to be regulated to ensure safety and environmental sustainability .

Analyse Biochimique

Biochemical Properties

Amitrole-13C2,15N2, like its parent compound Amitrole, is known to interact with various enzymes and proteins. It is known to inhibit the enzyme lycopene cyclase, which is involved in carotenoid biosynthesis . This interaction disrupts the normal biochemical reactions within the cell, leading to various effects on cellular function .

Cellular Effects

The disruption of carotenoid biosynthesis by this compound can have significant effects on cellular processes. Carotenoids play a crucial role in protecting the photosynthetic apparatus in plants from photo-oxidative damage . Therefore, the inhibition of carotenoid biosynthesis by this compound can lead to serious alterations of thylakoids in plants .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the enzyme lycopene cyclase, thereby inhibiting the enzyme’s activity . This inhibition disrupts the normal carotenoid biosynthesis pathway, leading to a decrease in the production of carotenoids .

Dosage Effects in Animal Models

While Amitrole has been tested in animal models

Metabolic Pathways

This compound, like Amitrole, is involved in the carotenoid biosynthesis pathway . It interacts with the enzyme lycopene cyclase, disrupting the normal flow of this metabolic pathway .

Subcellular Localization

Given its role in disrupting carotenoid biosynthesis, it is likely that this compound localizes to the chloroplasts in plant cells, where this biosynthesis pathway occurs .

Propriétés

IUPAC Name |

(3,5-13C2,1,2-15N2)1H-1,2,4-triazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4/c3-2-4-1-5-6-2/h1H,(H3,3,4,5,6)/i1+1,2+1,5+1,6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSJWNVTNUYHDU-MAUGHLKVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[15N][15NH][13C](=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747026 |

Source

|

| Record name | (~13~C_2_,1,2-~15~N_2_)-1H-1,2,4-Triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.053 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346603-92-6 |

Source

|

| Record name | (~13~C_2_,1,2-~15~N_2_)-1H-1,2,4-Triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate](/img/structure/B583737.png)

![N-[(1-Isopropyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B583738.png)

![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride](/img/structure/B583739.png)